molecular formula C24H19Cl3N2O2S B3036284 2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone CAS No. 339099-21-7

2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone

Cat. No. B3036284
CAS RN: 339099-21-7
M. Wt: 505.8 g/mol
InChI Key: NLYUIFFYYBTUSA-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C24H19Cl3N2O2S and its molecular weight is 505.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Quinazolinone derivatives, including compounds similar to 2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone, have been synthesized for various applications. One example includes the synthesis and resolution of quinazolinone atropisomeric phosphine ligands, demonstrating the compound's potential in ligand development (Dai, Wong, & Virgil, 1998).
  • The synthesis process often involves reactions with nitrogen nucleophiles, hydroxylamine hydrochloride, and other chemicals, indicating the compound's reactivity and utility in creating various derivatives (Naganagowda & Petsom, 2011).

Biological Activities

  • Quinazolinones exhibit a range of biological activities. For instance, derivatives like 2,3-disubstituted 6-bromo-4(3H)-quinazolinones have shown antibacterial affinities (Badr, El-Sherief, & Mahmoud, 1980).
  • Substituted quinazolinones have been evaluated for their antibacterial and antifungal activities, indicating their potential in antimicrobial applications (Patel, Patel, & Patel, 2010).

Pharmacological Research

  • Quinazolinone derivatives have been investigated for anticonvulsant properties, suggesting their possible use in neurological applications (Ossman & Barakat, 1994).
  • Other studies have focused on synthesizing quinazolinone analogs with non-ulcerogenic anti-inflammatory properties, highlighting their potential in developing safer anti-inflammatory drugs (Manivannan & Chaturvedi, 2011).

properties

IUPAC Name

2-benzylsulfanyl-7-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl3N2O2S/c1-14(2)31-22-12-21(18(26)11-19(22)27)29-23(30)17-9-8-16(25)10-20(17)28-24(29)32-13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYUIFFYYBTUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SCC4=CC=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone
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2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone
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2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone
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2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone
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2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone
Reactant of Route 6
2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone

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